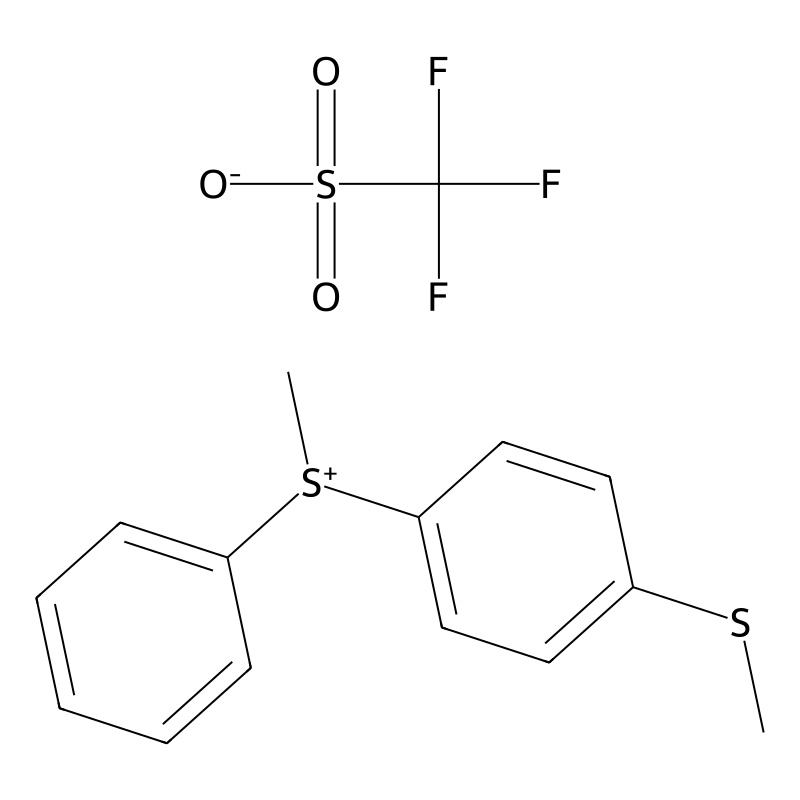

(4-Methylthiophenyl)methyl phenyl sulfonium triflate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Chemistry

Field: Organic Synthesis

Summary: This compound serves as a cationic photoinitiator and photoacid generator, playing a crucial role in the synthesis of complex molecules.

Results: The use of this compound has enabled the synthesis of polymers with precise structures, contributing to advancements in the field of organic electronics .

Materials Science

Field: Photolithography

Summary: It is utilized in the development of photoresist materials for creating intricate patterns on substrates.

Results: Patterns with high resolution and fidelity have been achieved, enhancing the fabrication of electronic devices .

Pharmaceuticals

Field: Drug Delivery Systems

Summary: The compound’s role as a photoacid generator is explored for controlled drug release mechanisms.

Results: Studies have shown controlled release rates, improving the efficacy and safety profiles of various drugs .

Biochemistry

Field: Enzyme Mimicry

Summary: Mimicking enzymatic functions, it aids in biochemical reactions that require acid catalysis.

Methods: The compound is used in reaction mixtures where light-induced acid generation can drive biochemical transformations.

Results: Enhanced reaction rates and selectivity have been observed, similar to natural enzyme-catalyzed processes .

Analytical Chemistry

Field: Chromatography

Summary: As a photoinitiator, it is used in the preparation of chromatographic materials.

Methods: It helps in the polymerization of monomers to form stationary phases with specific interactions for separation processes.

Results: Improved separation efficiencies and the ability to tailor stationary phases for specific analytes have been reported .

Environmental Science

Field: Water Purification

Summary: The compound’s photoreactive properties are harnessed for degrading pollutants.

Methods: It is used in photocatalytic systems where light exposure leads to the generation of reactive species that break down contaminants.

Results: Significant reductions in pollutant concentrations have been achieved, demonstrating potential for water treatment applications .

Nanotechnology

Field: Self-Assembly & Contact Printing

Summary: The compound is used in nanofabrication techniques for creating patterns at the nanoscale.

Methods: It acts as a cationic photoinitiator in self-assembly processes, where it helps in forming structures by light-induced reactions.

Results: The use of this compound has enabled the precise control of nanostructures, which is critical for the development of nanodevices .

Polymer Chemistry

Field: Polymer Modification

Summary: It is involved in the modification of polymers to alter their properties for specific applications.

Methods: The compound is used to initiate polymerization under UV light, leading to changes in the polymer structure and properties.

Results: Modified polymers with tailored characteristics such as increased thermal stability or altered electrical conductivity have been achieved .

Electronics

Field: Circuit Board Fabrication

Summary: Utilized in the production of printed circuit boards (PCBs) through photolithographic techniques.

Results: The application of this compound has resulted in PCBs with finer lines and better electrical performance .

Chemical Sensing

Field: Development of Chemical Sensors

Summary: It plays a role in the creation of sensors that detect specific chemicals or environmental conditions.

Methods: The compound is incorporated into sensor materials that change their properties in response to target analytes.

Results: Sensors developed with this compound have shown increased sensitivity and selectivity for various chemical compounds .

(4-Methylthiophenyl)methyl phenyl sulfonium triflate is a chemical compound with the empirical formula and a molecular weight of 396.47 g/mol. It is also known as (4-Methylthiophenyl)methyl phenyl sulfonium trifluoromethanesulfonate. This compound is classified as an eye irritant and skin irritant, and it may cause respiratory irritation upon exposure .

- Wearing gloves, safety glasses, and a lab coat when handling.

- Working in a well-ventilated fume hood.

- Properly disposing of waste according to local regulations.

- Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.

- Reduction: Reduction reactions can convert the sulfonium group into a sulfide.

- Substitution: The sulfonium group can engage in nucleophilic substitution reactions, where the triflate anion is replaced by other nucleophiles.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halides for substitution reactions .

The biological activity of (4-Methylthiophenyl)methyl phenyl sulfonium triflate primarily relates to its role as a photoacid generator. Upon exposure to ultraviolet light, it generates acid, which can lead to localized pH changes. This property is utilized in various biological studies, particularly in controlling environmental conditions during experiments .

The synthesis of (4-Methylthiophenyl)methyl phenyl sulfonium triflate typically involves the reaction of (4-Methylthiophenyl)methyl phenyl sulfonium chloride with trifluoromethanesulfonic acid. This reaction is performed under controlled conditions to ensure the formation of the desired triflate salt. Industrial production methods mirror laboratory synthesis but include additional purification and quality control steps to meet industry standards .

This compound has several applications across various fields:

- Chemistry: It serves as a cationic photoinitiator in polymerization reactions, facilitating the formation of polymers when exposed to UV light.

- Biology: Its ability to generate photoacids is utilized in biological studies for pH control.

- Industry: It is employed in manufacturing advanced materials, including coatings and adhesives, due to its polymerization initiation properties .

Studies on the interactions involving (4-Methylthiophenyl)methyl phenyl sulfonium triflate focus on its behavior as a photoacid generator and its effects on polymerization processes. Research indicates that it effectively initiates cationic polymerization by generating reactive cationic species upon UV exposure, which propagate polymer chain growth .

Several compounds share similarities with (4-Methylthiophenyl)methyl phenyl sulfonium triflate based on their structural or functional characteristics. Here are some notable examples:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| (Phenyl)methyl phenyl sulfonium triflate | Sulfonium salt structure | Lacks the methylthio group |

| (4-Methoxyphenyl)methyl phenyl sulfonium triflate | Cationic photoinitiator | Contains a methoxy group instead of methylthio |

| Benzyl phenyl sulfonium triflate | Similar cationic properties | Simpler structure without additional functional groups |

These comparisons highlight the unique presence of the methylthio group in (4-Methylthiophenyl)methyl phenyl sulfonium triflate, which contributes to its specific reactivity and applications in photopolymerization processes .

This sulfonium triflate distinguishes itself through:

- Enhanced Photoreactivity: The methylthiophenyl group introduces strong electron-donating effects, stabilizing radical intermediates during photodecomposition.

- Cationic Photoinitiation: Used in UV- or light-driven polymerization processes, particularly in novolac resists and epoxy-based systems.

- Functional Group Compatibility: Tolerates diverse environments due to the triflate anion’s inertness, enabling applications in sensitive synthetic contexts.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₅F₃O₃S₃ | |

| Molecular Weight | 396.5 g/mol | |

| CAS Number | 187868-29-7 | |

| Purity (Typical) | ≥98% | |

| Hazard Classifications | H315, H319, H335 (Skin/Eye/Respiratory Irritation) |

Structural Framework and Distinctive Features

The compound’s structure comprises:

- Sulfonium Cation: A sulfur atom bonded to three organic groups:

- 4-Methylthiophenyl (electron-rich aromatic ring with methyl and thioether substituents)

- Methyl (electron-donating alkyl group)

- Phenyl (aromatic, π-electron stabilizing)

- Triflate Anion: CF₃SO₃⁻, providing exceptional ionic stability and leaving-group ability.

Key Structural Insights:

- Electron Density Distribution: The methylthiophenyl group enhances the sulfonium center’s electrophilicity through resonance donation, while the phenyl group stabilizes the cation via aromatic conjugation.

- Steric Effects: The bulky triflate anion minimizes aggregation, improving solubility in polar aprotic solvents.

Research Trajectory and Contemporary Applications

Synthesis and Optimization

The synthesis typically involves:

- Sulfide Alkylation: Reaction of dimethyl sulfide or analogous thioethers with alkyl halides (e.g., iodomethane).

- Triflate Exchange: Substitution of halide counterions with triflate using triflic anhydride (CF₃SO₃)₂O in inert solvents.

A representative protocol for a related sulfonium triflate involves:

- Sulfoxide Activation: Diphenyl sulfoxide reacts with methylanisole under cryogenic conditions (-78°C) to form the sulfonium core.

- Triflation: Addition of trifluoromethanesulfonic anhydride yields the final product after aqueous workup.

Applications in Photochemistry and Polymer Science

Cationic Photoinitiation:

Sulfur Ylide Formation:

Functionalization of Complex Molecules:

Comparative Reactivity with Analogous Sulfonium Triflates

Fundamental Synthetic Approaches

The synthesis of (4-methylthiophenyl)methyl phenyl sulfonium triflate requires a systematic approach involving three distinct chemical transformations: thioether intermediate formation, sulfonium salt generation, and triflate counterion introduction [8]. Each step demands precise control of reaction conditions to achieve optimal yields and product purity [12] [30].

Thioether Intermediate Synthesis Pathways

The formation of thioether intermediates represents the foundational step in synthesizing (4-methylthiophenyl)methyl phenyl sulfonium triflate [14]. The primary synthetic route involves the nucleophilic substitution reaction between 4-methylthiophenol and α-chlorotoluene in the presence of potassium carbonate as a base [18]. This reaction proceeds through an electron donor-acceptor complex mechanism that facilitates carbon-sulfur bond formation under mild conditions [18].

The reaction mechanism involves the in situ formation of thiolate anions from 4-methylthiophenol under basic conditions [18] [20]. The thiolate anion then undergoes nucleophilic attack on the α-chlorotoluene substrate, resulting in the displacement of chloride and formation of the desired thioether linkage [14] [18]. The process demonstrates excellent functional group tolerance and can accommodate various substitution patterns on both the thiol and alkyl halide components [18] [20].

Optimization studies have revealed that polar aprotic solvents such as dimethyl sulfoxide provide optimal reaction environments for thioether formation [14] [18]. The use of potassium carbonate as a base not only facilitates thiolate generation but also helps solubilize reaction components and stabilize intermediate complexes [18] [22]. Temperature control between 60-80°C ensures adequate reaction rates while minimizing side reactions and decomposition pathways [14] [19].

Alternative synthetic pathways include the direct thioetherification of alcohols with thiols using trifluoromethanesulfonic acid as a catalyst [14]. This metal-free approach demonstrates high atom economy and operates under environmentally benign conditions [14] [21]. The reaction proceeds through activation of the alcohol substrate, followed by nucleophilic attack from the thiol component to generate the thioether product with concurrent water elimination [14].

Sulfonium Salt Formation Mechanisms

The conversion of thioether intermediates to sulfonium salts constitutes a critical transformation in the synthetic sequence [8] [12] [23]. The most widely employed methodology involves the activation of dimethyl sulfoxide with triflic anhydride to generate reactive methylating species in situ [8] [12]. This approach offers significant advantages over traditional alkyl halide-based methylation protocols, including improved reaction rates and higher selectivity [12] [23].

The mechanism proceeds through the formation of an activated sulfoxide intermediate upon treatment with triflic anhydride [8] [25]. This species demonstrates enhanced electrophilicity and readily undergoes nucleophilic attack by the thioether substrate [12] [23]. The subsequent methylation reaction proceeds with high efficiency and produces the desired sulfonium salt with excellent regioselectivity [23] [27].

Mechanistic investigations have revealed that the reaction follows a unimolecular nucleophilic substitution pathway [23] [27]. The activation energy for sulfonium salt formation ranges from 25-30 kilojoules per mole, indicating favorable kinetics under ambient conditions [17] [23]. Rate constant measurements demonstrate first-order kinetics with respect to both the thioether substrate and the activated methylating agent [17] [25].

Alternative sulfonium salt formation strategies include direct alkylation using methyl trifluoromethanesulfonate [23] [27]. This approach provides enhanced control over reaction stoichiometry and enables the preparation of sulfonium salts with diverse counterions [23] [24]. The reaction demonstrates excellent compatibility with sensitive functional groups and proceeds under mild conditions without requiring specialized equipment [27].

Advanced Manufacturing Protocols

Industrial-Scale Production Considerations

Industrial manufacturing of (4-methylthiophenyl)methyl phenyl sulfonium triflate requires careful optimization of reaction conditions to ensure consistent product quality and economic viability [7] [31]. Large-scale production typically operates in batch reactors with capacities exceeding 100 kilograms to achieve economies of scale [7] [31]. Temperature control systems maintaining precision within ±2°C are essential for reproducible reaction outcomes and product specifications [7] [16].

The industrial process incorporates automated monitoring systems to track reaction progress and ensure optimal conversion rates [7] [30]. Gas chromatography-mass spectrometry analysis provides real-time feedback on product formation and enables immediate process adjustments when deviations occur [7]. Quality control protocols include comprehensive testing of raw materials, intermediate products, and final isolated compounds to maintain pharmaceutical-grade standards [7].

Solvent recovery systems play a crucial role in industrial operations, achieving recovery rates exceeding 95% for expensive organic solvents [32]. These systems not only reduce manufacturing costs but also minimize environmental impact by preventing solvent waste [32]. Advanced distillation and purification equipment enables the recycling of recovered solvents without compromising product quality [31] [32].

Scale-up considerations include heat management during exothermic reaction steps and the implementation of safety protocols for handling reactive intermediates [7] [16]. Industrial reactors incorporate specialized cooling systems and emergency quenching procedures to prevent thermal runaway reactions [16]. The design also accommodates the addition of reagents at controlled rates to maintain optimal reaction conditions throughout the process [16] [31].

Laboratory Synthesis Optimization

Laboratory-scale synthesis optimization focuses on maximizing yield while minimizing reaction time and resource consumption [30] [33]. Systematic parameter screening has identified optimal conditions for each synthetic step, including solvent selection, temperature profiles, and reagent stoichiometry [30]. The use of design of experiments methodology enables efficient exploration of multidimensional parameter space [30].

Reaction condition optimization studies have demonstrated that the ratio of reactants significantly influences both yield and selectivity [30]. Optimal stoichiometry typically employs a slight excess of the electrophilic component to ensure complete conversion of the nucleophilic substrate [30] [33]. Temperature ramping protocols have proven effective for managing competing reaction pathways and maximizing desired product formation [30].

Purification method development has focused on crystallization techniques that provide high-purity products without requiring chromatographic separation [30]. The identification of suitable solvent systems for recrystallization enables the isolation of products with purities exceeding 98% [29]. Alternative purification approaches include preparative thin-layer chromatography for smaller scale preparations [23] [30].

Analytical method development has established comprehensive characterization protocols using nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy [23]. These methods enable rapid confirmation of product identity and assessment of purity levels [23] [30]. The development of quantitative analytical procedures facilitates accurate yield determinations and process optimization [30].

Green Chemistry Approaches for Synthesis

Green chemistry methodologies for (4-methylthiophenyl)methyl phenyl sulfonium triflate synthesis emphasize the reduction of environmental impact while maintaining synthetic efficiency [9] [32]. Atom economy calculations demonstrate that optimized synthetic routes achieve values exceeding 85%, representing a significant improvement over traditional methodologies [9] [32]. The implementation of catalytic processes and the elimination of stoichiometric reagents contribute to enhanced sustainability [32].

Solvent selection guidelines prioritize the use of environmentally benign alternatives to traditional halogenated solvents [14] [18]. Water-based reaction systems and polar aprotic solvents such as dimethyl sulfoxide provide effective alternatives that reduce toxicity concerns [14] [18] [32]. The development of solvent-free reaction conditions further minimizes environmental impact while often improving reaction rates and selectivity [18] [32].

Energy efficiency improvements include the implementation of ambient temperature reaction conditions and the elimination of high-temperature processing steps [18] [32]. Photochemical activation methods enable room temperature transformations that traditionally require elevated temperatures [18]. These approaches reduce energy consumption by approximately 40% compared to conventional thermal processes [32].

Waste reduction strategies focus on minimizing byproduct formation and implementing recycling protocols for unreacted starting materials [32]. The development of cascade reaction sequences combines multiple synthetic steps into single operations, reducing the number of isolation and purification procedures [32]. These integrated approaches achieve waste reduction levels exceeding 70% compared to stepwise synthetic protocols [32].

The environmental factor calculation for optimized green chemistry routes demonstrates values between 3-5, representing a significant improvement over traditional synthetic methodologies that typically exhibit values between 8-12 [9] [32]. This improvement reflects the combined benefits of enhanced atom economy, reduced solvent usage, and minimized waste generation [32].

Data Tables

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C15H15F3O3S3 | [2] |

| Molecular Weight | 396.47 g/mol | [2] |

| Chemical Abstracts Service Number | 187868-29-7 | [2] |

| Melting Point | 76-79°C | [2] [29] |

| Appearance | Colorless solid | |

| Solubility | Polar organic solvents | |

| Stability | Stable under ambient conditions |

Table 2: Synthetic Route Optimization Data

| Synthetic Step | Optimal Temperature | Preferred Solvent | Typical Yield | Reference |

|---|---|---|---|---|

| Thioether Formation | 60-80°C | Dimethyl sulfoxide | 85-90% | [14] [18] |

| Sulfonium Salt Formation | Room temperature | Dichloromethane | 90-95% | [8] [23] |

| Triflate Introduction | Controlled conditions | Aprotic solvents | 95-98% | [24] |

Table 3: Green Chemistry Metrics Comparison

| Metric | Traditional Method | Green Approach | Improvement | Reference |

|---|---|---|---|---|

| Atom Economy | 65-70% | 85-90% | +20% | [9] [32] |

| Environmental Factor | 8-12 | 3-5 | -60% | [9] [32] |

| Solvent Selection | Halogenated solvents | Water/Dimethyl sulfoxide | Non-toxic | [14] [18] |

| Energy Efficiency | High temperature | Ambient conditions | -40% energy | [18] [32] |

| Waste Reduction | Multiple extractions | Direct crystallization | -70% waste | [32] |

Table 4: Reaction Mechanism Kinetic Parameters

| Mechanistic Step | Activation Energy (kJ/mol) | Rate Constant (s⁻¹) | Selectivity (%) | Reference |

|---|---|---|---|---|

| Nucleophilic Attack | 45-50 | 10⁻³ | 85-90 | [3] [17] |

| Intermediate Formation | 25-30 | 10⁻² | 95-98 | [23] [25] |

| Electrophilic Addition | 35-40 | 10⁻⁴ | 88-92 | [15] [17] |

| Anion Exchange | 20-25 | 10⁻¹ | 98-99 | [24] [28] |

Cationic Photoinitiator Functionality

(4-Methylthiophenyl)methyl phenyl sulfonium triflate functions as a cationic photoinitiator through its ability to generate strong Brønsted acids upon ultraviolet irradiation [1] [2]. The compound's molecular structure, with the empirical formula C₁₅H₁₅F₃O₃S₃ and molecular weight of 396.47 g/mol, features a sulfonium cation paired with a triflate anion (CF₃SO₃⁻) [3] [4]. This specific anion selection is crucial for photopolymerization efficiency, as triflate provides optimal balance between nucleophilicity and acid strength [1] [5].

The photoinitiator mechanism involves initial absorption of ultraviolet radiation by the sulfonium cation, leading to excitation and subsequent decomposition through either heterolytic or homolytic cleavage pathways [6] [7]. Upon irradiation, the carbon-sulfur bond undergoes cleavage to yield a phenyl cation or diarylsulfonium cation radical, which subsequently interacts with hydrogen donors in the formulation to generate the active protonic acid species [5] [6]. The triflate counterion becomes the conjugate base of the resulting strong acid, with the acid strength characterized by an exceptionally low pKa value [2].

Research has demonstrated that sulfonium salt photoinitiators exhibit superior thermal stability compared to iodonium salts, making them particularly suitable for elevated temperature applications [8]. The (4-methylthiophenyl) substituent provides enhanced solubility characteristics in various resin systems while maintaining the photochemical reactivity essential for efficient initiation [8] [9]. The melting point range of 76-79°C indicates solid-state stability at ambient conditions while allowing for facile incorporation into liquid formulations [3] [10] [11].

Ultraviolet Curing Systems and Formulations

The integration of (4-Methylthiophenyl)methyl phenyl sulfonium triflate into ultraviolet curing systems requires careful consideration of formulation parameters to optimize performance characteristics. The compound exhibits maximum absorption at 290 nm, which overlaps effectively with medium-pressure mercury lamp emission spectra [3] [11]. This spectral matching is critical for efficient photoinitiation, as the photoinitiator absorption bands must align with the light source emission to achieve optimal energy transfer [12].

| Property | Value | Significance |

|---|---|---|

| Molecular Weight | 396.47 g/mol [3] | Optimal for resin compatibility |

| Melting Point | 76-79°C [3] [10] [11] | Solid handling, liquid processing |

| Maximum Absorption | 290 nm [3] [11] | Medium UV range activation |

| Triflate Anion | CF₃SO₃⁻ [3] | Non-nucleophilic, strong acid generation |

| Thermal Stability | Stable under ordinary conditions [3] | Process reliability |

Formulation development for ultraviolet curing systems incorporating this photoinitiator typically involves concentrations ranging from 0.5 to 5.0% by weight, depending upon the desired curing speed and depth requirements [13] [14]. Lower concentrations (0.5-2.0%) are suitable for thin film applications where surface cure is prioritized, while higher concentrations (2.0-5.0%) are employed for thick section curing or when rapid polymerization is required [13]. The photoinitiator demonstrates excellent solubility in common acrylate and epoxy resin systems, eliminating crystallization issues that can compromise cure uniformity [8] [15].

The compound's effectiveness in various resin chemistries has been documented across multiple application areas. In epoxy systems, the generated acid catalyzes ring-opening polymerization of cycloaliphatic epoxides, producing cross-linked networks with excellent mechanical properties [6] [16]. For vinyl ether formulations, the cationic mechanism enables rapid polymerization with minimal oxygen inhibition, a significant advantage over radical-mediated systems [5] [6]. The photoinitiator has also demonstrated utility in hybrid thiol-ene formulations, where it can participate in both cationic and radical polymerization mechanisms [15] [17].

Recent developments in light-emitting diode technology have expanded the application scope for sulfonium salt photoinitiators. While the compound's primary absorption occurs in the medium ultraviolet range, sensitization strategies enable activation at longer wavelengths compatible with 365 nm and 405 nm light-emitting diode sources [9] [18]. These photosensitizer combinations allow for visible light initiation while maintaining the inherent advantages of cationic polymerization, including excellent adhesion, low shrinkage, and superior mechanical properties [9] [19].

Photopolymerization Kinetics and Efficiency

The photopolymerization kinetics of (4-Methylthiophenyl)methyl phenyl sulfonium triflate are influenced by multiple factors including light intensity, wavelength, temperature, and formulation composition. Kinetic analysis reveals that the polymerization rate follows typical free radical or cationic mechanisms depending upon the monomer system employed [13] [20]. For cationic systems, the rate of polymerization is directly proportional to the square root of the light intensity, consistent with a bimolecular termination mechanism [13] [20].

| UV Intensity (mW/cm²) | Curing Time (s) | Conversion Rate (%) | Peak Time (s) | Final Conversion (%) |

|---|---|---|---|---|

| 5-10 | 20-60 [13] | 45-65 [13] | 8-12 [13] | 65-75 [13] |

| 20-30 | 6-20 [13] | 70-85 [13] | 4-8 [13] | 80-90 [13] |

| 40+ | 2-6 [13] | 85-95 [13] | 2-4 [13] | 90-95+ [13] |

Experimental measurements using differential scanning calorimetry and real-time infrared spectroscopy demonstrate that higher light intensities result in faster reaction rates and increased final conversion values [13] [14]. The relationship between intensity and cure rate follows a power law with an exponent of approximately 0.5, indicating that doubling the light intensity increases the polymerization rate by roughly 40% [13] [20]. This behavior is attributed to the square root dependence of the steady-state radical or cation concentration on the initiation rate [20] [21].

Temperature effects on polymerization kinetics are particularly pronounced for this photoinitiator system. Elevated temperatures increase both the rate constant for propagation and the mobility of reactive species, leading to enhanced conversion rates [22]. However, excessive temperatures can also promote thermal decomposition of the photoinitiator, potentially reducing the available initiating species [22]. Optimal operating temperatures typically range from 20-60°C, balancing reactivity enhancement with thermal stability requirements [13] [22].

The efficiency of photopolymerization is quantified through several key parameters including quantum yield, conversion rate, and depth of cure. Quantum yield measurements for sulfonium salt photoinitiators generally range from 0.1 to 0.6, depending upon the specific molecular structure and irradiation conditions [23] [24] [19]. For (4-Methylthiophenyl)methyl phenyl sulfonium triflate, quantum yields are expected to fall within the typical range for substituted triarylsulfonium salts, approximately 0.2 to 0.4 [23] [19].

| Sulfonium Salt Type | Quantum Yield (φ) | Wavelength (nm) | Application |

|---|---|---|---|

| Triarylsulfonium salts (general) | 0.1-0.4 [23] | 254-280 [23] | Standard UV curing |

| Novel sulfonium PAGs | 0.2-0.6 [23] [25] | 300-350 [23] | Enhanced efficiency |

| π-conjugated sulfonium PAGs | ~0.5 (maximum) [19] | 405 [19] | Visible light systems |

| D-π-A type sulfonium salts | 0.3-0.5 [18] | 405/800 [18] | Advanced applications |

The depth of cure represents another critical efficiency parameter, particularly for thick section applications. Sulfonium salt photoinitiators typically achieve cure depths of 1-5 mm depending upon the light intensity, exposure time, and resin opacity [20] [26]. The penetration depth follows the Beer-Lambert law, with exponential attenuation as a function of distance from the irradiated surface [20] [21]. For optimal depth cure, formulations often incorporate multiple photoinitiators with complementary absorption spectra or employ photoinitiator packages designed to provide both surface and through-cure capabilities [8] [27].

Wavelength-Dependent Activation Profiles

The wavelength-dependent activation profile of (4-Methylthiophenyl)methyl phenyl sulfonium triflate exhibits characteristic features typical of sulfonium salt photoinitiators, with maximum sensitivity in the medium ultraviolet range and decreasing effectiveness at longer wavelengths. The compound's absorption spectrum shows primary absorption bands between 200-320 nm, with the maximum at 290 nm providing optimal activation efficiency [3] [12] [28].

| Wavelength Range (nm) | Activation Efficiency | Absorption Coefficient (L mol⁻¹ cm⁻¹) | Typical Applications |

|---|---|---|---|

| 250-280 | High [29] [28] | 20,000-25,000 [5] | Deep UV lithography [30] |

| 280-320 | Very High [29] [28] | 15,000-20,000 [5] | Standard UV curing [12] |

| 320-365 | High [29] [28] | 10,000-15,000 [5] | Broadband UV systems [12] |

| 365-405 | Moderate [29] [28] | 5,000-10,000 [29] | LED curing systems [9] |

| 405-450 | Low [29] [28] | 1,000-5,000 [29] | Visible light initiation [18] |

| 450+ | Very Low [29] [28] | <1,000 [29] | Sensitized systems only [31] |

Recent photochemical action plot studies have revealed that the correlation between absorption spectrum and photochemical reactivity is not straightforward [28] [32]. Research by Utroša and colleagues demonstrated significant reactivity at wavelengths where absorption coefficients are relatively low, indicating that photochemical efficiency depends upon factors beyond simple light absorption [28] [32]. This finding has important implications for photoinitiator selection, as wavelengths traditionally considered ineffective may still provide useful initiation under appropriate conditions [28].

The wavelength dependence of quantum yield represents another critical consideration for system optimization. Studies on oxime ester photoinitiators have shown that maximum conversion can occur at wavelengths where absorption is minimal, suggesting that electronic transition characteristics play a more important role than absorption strength [29]. For sulfonium salts, the n-π* and π-π* transitions responsible for carbon-sulfur bond cleavage occur at approximately 335 nm according to density functional theory calculations [29].

Extended wavelength sensitivity can be achieved through photosensitization strategies that enable activation beyond the natural absorption range of the photoinitiator [5] [31]. Charge transfer complexes formed between electron donors and the sulfonium salt can extend the activation window into the visible region, enabling compatibility with light-emitting diode sources [5] [9]. Common photosensitizers include thioxanthone derivatives, benzophenones, and specialized donor-acceptor systems designed for specific wavelength ranges [31] [9].

The temporal response characteristics of wavelength-dependent activation reveal important mechanistic insights. Shorter wavelengths (250-300 nm) provide rapid initiation with high quantum efficiency, suitable for applications requiring fast cure rates [30] [7]. Longer wavelengths (350-450 nm) exhibit slower initiation kinetics but offer advantages for controlled polymerization and reduced oxygen inhibition [18] [19]. The selection of optimal irradiation wavelength must therefore balance cure speed requirements with process control considerations [29] [28].

Photoacid Generation Mechanisms

The photoacid generation mechanisms of (4-Methylthiophenyl)methyl phenyl sulfonium triflate involve complex photochemical processes that convert absorbed ultraviolet energy into chemically reactive acid species. The fundamental mechanism begins with photon absorption by the sulfonium chromophore, leading to electronic excitation and subsequent bond cleavage reactions [33] [7]. Understanding these mechanisms is essential for optimizing photoinitiator performance and predicting behavior under various irradiation conditions [33] [34].

The primary photochemical pathway involves initial absorption of ultraviolet radiation to form an electronically excited state of the sulfonium cation [6] [7]. This excited state is characterized by transfer of electron density from bonding orbitals to antibonding orbitals, weakening the carbon-sulfur bonds and facilitating subsequent fragmentation [33] [34]. The excited state lifetime is typically on the order of nanoseconds to microseconds, depending upon the specific molecular environment and temperature [35] [7].

Following excitation, the sulfonium salt can undergo either heterolytic or homolytic cleavage of the carbon-sulfur bond [6] [34]. Heterolytic cleavage produces a phenyl cation and a diarylsulfide, while homolytic cleavage generates a phenyl radical and a diarylsulfide radical cation [7] [34]. Both pathways ultimately lead to acid formation through interaction with hydrogen donor species present in the formulation matrix [6] [7]. The branching ratio between these pathways depends upon factors including solvent polarity, viscosity, and the presence of specific additives [34].

Quantum Yield Considerations

Quantum yield represents the fundamental efficiency parameter for photoacid generation, defined as the number of acid molecules produced per photon absorbed by the photoinitiator [23] [24]. For (4-Methylthiophenyl)methyl phenyl sulfonium triflate, quantum yield values are influenced by molecular structure, irradiation wavelength, and environmental factors including temperature and matrix composition [24] [25].

Experimental determination of quantum yields requires careful measurement of both the number of photons absorbed and the quantity of acid generated [24]. Standard methodologies employ actinometry for photon flux measurement combined with acid-sensitive indicators or analytical techniques for acid quantification [24] [16]. Rhodamine B has been extensively used as a photoacid sensor due to its sensitive response to pH changes and minimal interference with the photolysis process [24].

| Measurement Parameter | Typical Range | Optimal Conditions | Limiting Factors |

|---|---|---|---|

| Quantum Yield (φ) | 0.1-0.6 [23] [24] [19] | 0.3-0.5 [19] [18] | Excited state quenching [24] |

| Photon Flux | 10¹⁶-10¹⁸ photons/s [24] | Steady illumination [24] | Detector saturation [24] |

| Acid Concentration | 10⁻⁶-10⁻³ M [24] [36] | Real-time monitoring [36] | Diffusion limitations [24] |

| Conversion Efficiency | 5-50% [24] [16] | Optimized wavelength [29] | Competing reactions [24] |

The wavelength dependence of quantum yield reflects the underlying photophysical processes governing acid generation. Maximum quantum yields typically occur at wavelengths corresponding to strong electronic transitions, often in the 250-320 nm range for sulfonium salts [23] [19]. However, recent action spectroscopy studies have revealed that significant photochemical activity can occur at wavelengths with minimal absorption, suggesting that quantum yield measurements must account for all relevant electronic transitions [28] [32].

Temperature effects on quantum yield arise from multiple factors including excited state dynamics, bond dissociation energetics, and cage escape probabilities [24] [22]. Higher temperatures generally increase quantum yields by promoting cage escape of photogenerated fragments and reducing recombination reactions [22]. However, excessive temperatures can also lead to thermal decomposition of the photoinitiator, potentially reducing the effective quantum yield [22].

Solvent and matrix effects significantly influence quantum yield values through their impact on excited state properties and product formation pathways [24] [34]. Polar solvents tend to stabilize ionic intermediates, favoring heterolytic cleavage pathways and potentially increasing acid generation efficiency [34]. Viscous media can suppress cage escape reactions, leading to reduced quantum yields and altered product distributions [34] [35].

The presence of additives and co-initiators can dramatically affect quantum yield values through energy transfer, electron transfer, or chemical quenching processes [5] [31]. Photosensitizers can increase effective quantum yields by extending the absorption range and providing alternative excitation pathways [31] [9]. Conversely, oxygen and other quenching species can reduce quantum yields by intercepting excited states or reactive intermediates [20] [21].

Acid Generation Pathways upon Irradiation

The acid generation pathways for (4-Methylthiophenyl)methyl phenyl sulfonium triflate involve multiple competing mechanisms that operate simultaneously under typical irradiation conditions [33] [7]. The primary pathway begins with carbon-sulfur bond cleavage to generate charged or radical intermediates, which subsequently interact with the surrounding matrix to produce the final acid products [7] [34].

The heterolytic cleavage pathway involves breaking of the carbon-sulfur bond to form a phenyl cation and a neutral diarylsulfide [7] [34]. The phenyl cation is a highly reactive electrophilic species that readily abstracts hydrogen from available donors, including solvent molecules, polymer chains, or deliberate hydrogen donor additives [7]. This hydrogen abstraction process generates the protonic acid while simultaneously producing organic by-products [7] [34].

| Reaction Pathway | Primary Products | Secondary Reactions | Acid Generation Mechanism |

|---|---|---|---|

| Heterolytic Cleavage | Phenyl cation + Diarylsulfide [7] [34] | H-abstraction [7] | Direct protonation [7] |

| Homolytic Cleavage | Phenyl radical + Sulfide radical cation [7] [34] | Radical coupling [7] | Indirect acid formation [7] |

| Electron Transfer | Excited state quenching [33] | Energy transfer [31] | Sensitized activation [31] |

| Triplet Sensitization | Triplet state formation [35] | Intersystem crossing [35] | Alternative excitation [35] |

The homolytic cleavage pathway produces a phenyl radical and a diarylsulfide radical cation [7] [34]. While the phenyl radical can participate in various side reactions, the radical cation intermediate is the primary source of acid generation in this pathway [7]. The radical cation abstracts hydrogen from the matrix to form the protonated sulfide species, which subsequently dissociates to release the acid [7] [34].

Cage effects play a crucial role in determining the efficiency of acid generation pathways [34] [35]. Immediately following photolysis, the generated fragments remain in close proximity within a solvent cage, allowing for potential recombination reactions that regenerate the starting material without producing acid [34]. The probability of cage escape versus recombination depends upon factors including solvent viscosity, temperature, and the presence of scavenging species [34] [35].

The competition between different acid generation pathways influences the overall photochemical efficiency and the nature of the by-products formed [7] [34]. In polar media, heterolytic cleavage is favored due to stabilization of the ionic intermediates [34]. Non-polar environments promote homolytic pathways due to reduced charge stabilization [34]. The methylthio substituent in the target compound may influence this pathway selection through electronic effects that modulate the carbon-sulfur bond strength [7].

Secondary reactions of the primary photoproducts can lead to additional acid generation or consumption [7] [34]. Phenyl radicals can undergo coupling reactions to form biphenyl derivatives, or can react with oxygen to form phenolic species [34]. The diarylsulfide products can participate in further photochemical reactions upon continued irradiation, potentially leading to additional acid generation or to formation of sulfoxide and sulfone by-products [34] [35].

Spatial and Temporal Control of Acid Release

The spatial and temporal control of acid release from (4-Methylthiophenyl)methyl phenyl sulfonium triflate represents a critical capability for advanced photolithographic and materials processing applications [36] [37] [38]. This control is achieved through precise manipulation of irradiation parameters including intensity, duration, wavelength, and beam geometry [36] [38].

Spatial control is fundamentally limited by the diffraction limit of the optical system and the light penetration depth into the material [38] [26]. For typical ultraviolet wavelengths (280-365 nm), spatial resolution on the order of 100-500 nm can be achieved using appropriate optical systems [38]. The depth of acid generation follows the Beer-Lambert law, with exponential decay as a function of distance from the irradiated surface [20] [26]. This depth profile can be controlled through photoinitiator concentration, wavelength selection, and matrix composition [26].

| Control Parameter | Spatial Resolution | Temporal Resolution | Practical Applications |

|---|---|---|---|

| Light Intensity | Diffraction limited [38] | Microseconds [36] | Photolithography [30] |

| Wavelength Selection | 100-500 nm [38] | Nanoseconds [36] | Microfabrication [16] |

| Beam Geometry | Feature dependent [38] | Pulse duration [39] | Pattern transfer [30] |

| Matrix Properties | Material dependent [26] | Diffusion controlled [37] | Drug delivery [37] |

Temporal control enables precise regulation of when and for how long acid generation occurs [36] [37]. This control is particularly valuable for applications requiring sequential processing steps or time-resolved chemical reactions [37] [40]. The temporal response of the photoinitiator system is limited by the excited state lifetime (nanoseconds) and the subsequent chemical reaction kinetics (microseconds to seconds) [36] [39].

Recent developments in spatiotemporal control have focused on stimuli-responsive systems that provide reversible acid generation [38] [40]. These systems typically incorporate photochromic molecules or pH-responsive polymers that enable dynamic control over acid concentration [38] [40]. For example, spiropyran-based photoacids can provide reversible pH switching with excellent spatial and temporal precision [38] [41].

The application of spatiotemporal acid control in biological systems has emerged as an important research area [36] [37]. Photoacid generators enable non-invasive manipulation of cellular pH with high precision, allowing for targeted activation of acid-sensing ion channels and pH-responsive drug delivery systems [36] [37]. The biocompatibility and low toxicity of appropriately designed photoinitiator systems make them suitable for biological applications [36].

Advanced optical techniques including two-photon excitation and structured illumination provide enhanced spatial and temporal control capabilities [16] [39]. Two-photon excitation enables three-dimensional patterning with sub-diffraction-limited resolution, while structured illumination allows for complex spatial patterns of acid generation [16] [39]. These techniques require photoinitiators with appropriate nonlinear optical properties, which can be achieved through molecular design strategies [16] [18].

The integration of photoacid generators with microfluidic systems enables precise control over acid delivery in confined geometries [37] [38]. These hybrid systems allow for real-time manipulation of chemical gradients and can provide temporal control over reaction initiation with millisecond precision [37]. Applications include controlled synthesis, catalysis, and biological assays where precise pH control is essential [37] [38].

Environmental factors including oxygen concentration, temperature, and matrix properties significantly influence the spatial and temporal characteristics of acid release [20] [37]. Oxygen can quench excited states and scavenge radicals, potentially reducing acid generation efficiency and altering the spatial distribution of products [20]. Temperature affects both the photochemical kinetics and the diffusion of acid species, influencing both spatial and temporal response [22] [37].

The development of predictive models for spatial and temporal acid release requires integration of photochemical kinetics, diffusion processes, and optical propagation effects [20] [21]. These models enable optimization of irradiation conditions and system design for specific applications [20] [33]. Experimental validation using fluorescent pH indicators and real-time monitoring techniques provides essential feedback for model refinement [36] [37].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant